molecular formula C18H23NO2 B079537 2-(3,4-dimethoxyphenyl)-N-(4-methylbenzyl)ethanamine CAS No. 418789-66-9

2-(3,4-dimethoxyphenyl)-N-(4-methylbenzyl)ethanamine

Cat. No.: B079537
CAS No.: 418789-66-9
M. Wt: 285.4 g/mol
InChI Key: ORRLQZXGGQWUGA-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-(4-methylbenzyl)ethanamine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a dimethoxyphenyl group and a methylbenzyl group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(4-methylbenzyl)ethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 4-methylbenzylamine.

    Reductive Amination: The key step in the synthesis is the reductive amination of 3,4-dimethoxybenzaldehyde with 4-methylbenzylamine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often using automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-(4-methylbenzyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-N-(4-methylbenzyl)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(4-methylbenzyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)ethylamine: Lacks the 4-methylbenzyl group, which may result in different biological activities.

    N-(4-Methylbenzyl)ethanamine: Lacks the 3,4-dimethoxyphenyl group, which may affect its chemical reactivity and biological properties.

Uniqueness

2-(3,4-Dimethoxyphenyl)-N-(4-methylbenzyl)ethanamine is unique due to the presence of both the dimethoxyphenyl and methylbenzyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-14-4-6-16(7-5-14)13-19-11-10-15-8-9-17(20-2)18(12-15)21-3/h4-9,12,19H,10-11,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRLQZXGGQWUGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCCC2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366389
Record name 2-(3,4-dimethoxyphenyl)-N-(4-methylbenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418789-66-9
Record name 2-(3,4-dimethoxyphenyl)-N-(4-methylbenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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